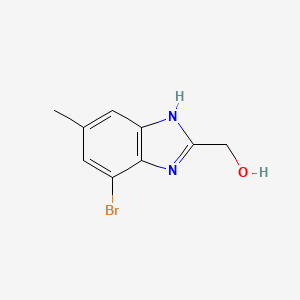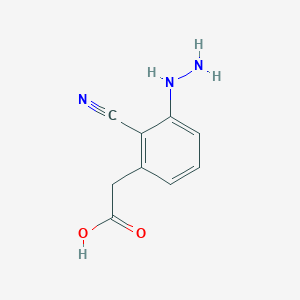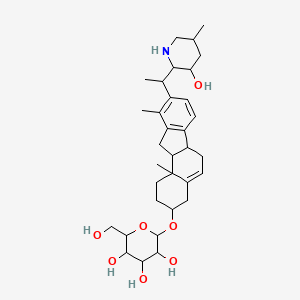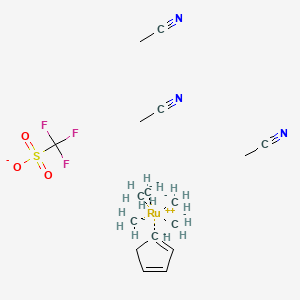![molecular formula C24H18O6 B11926962 4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes carboxyphenyl and dimethoxy-biphenyl groups
Preparation Methods
The synthesis of 4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-carboxyphenylacetylene and 2,5-dimethoxybenzene.
Coupling Reaction: The key step involves a coupling reaction between 4-carboxyphenylacetylene and 2,5-dimethoxybenzene using a palladium catalyst under controlled conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or nitro groups are introduced using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is employed in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid can be compared with similar compounds such as:
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Both compounds contain carboxyphenyl groups, but TCPP has a porphyrin core, making it suitable for photodynamic therapy applications.
4,4’-Biphenyldicarboxylic acid: This compound shares the biphenyl structure but lacks the ethynyl and dimethoxy groups, resulting in different chemical and physical properties.
Properties
Molecular Formula |
C24H18O6 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[2-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H18O6/c1-29-21-14-20(16-9-11-18(12-10-16)24(27)28)22(30-2)13-19(21)8-5-15-3-6-17(7-4-15)23(25)26/h3-4,6-7,9-14H,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
VPCQYROBTICPGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)OC)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)




![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)




